molecular formula C9H14O3 B1595692 Ethyl 2-acetylpent-4-enoate CAS No. 610-89-9

Ethyl 2-acetylpent-4-enoate

Cat. No.: B1595692
CAS No.: 610-89-9
M. Wt: 170.21 g/mol
InChI Key: IXKFNTFJUHTDNE-UHFFFAOYSA-N
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Description

Ethyl 2-acetylpent-4-enoate is an organic compound with the molecular formula C9H14O3. It is also known by other names such as 2-acetyl-4-pentenoic acid ethyl ester and ethyl 2-ethanoylpent-4-enoate . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetylpent-4-enoate can be synthesized through various methods. One common method involves the reaction of acetyl acetone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-acetylpent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 2-acetylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 2-acetylpent-4-enoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Both compounds have ester groups, but ethyl acetoacetate lacks the allyl group present in this compound.

    Ethyl 2-allylacetoacetate: This compound is structurally similar but has different reactivity due to the presence of the allyl group.

    4-Pentenoic acid, 2-acetyl-, ethyl ester: This is another name for this compound, highlighting its structural features.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-acetylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFNTFJUHTDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870683
Record name 4-Pentenoic acid, 2-acetyl-, ethyl ester
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-89-9
Record name Ethyl 2-allylacetoacetate
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Record name Ethyl 2-allylacetoacetate
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Record name Ethyl 2-allylacetoacetate
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Record name 4-Pentenoic acid, 2-acetyl-, ethyl ester
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Record name 4-Pentenoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylpent-4-enoate
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Record name ETHYL 2-ALLYLACETOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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